

Application Notes and Protocols for Western Blot Analysis of Dihydrochelerythrine-Treated Cells

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Compound of Interest

Compound Name: *Dihydrochelerythrine*

Cat. No.: *B1200217*

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Introduction

Dihydrochelerythrine (DHC), a benzophenanthridine alkaloid, has demonstrated notable anti-cancer properties in various preclinical studies. Its mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying the effects of DHC on cancer cells by quantifying the changes in protein expression levels.

These application notes provide a comprehensive guide for utilizing Western blot analysis to study the effects of **Dihydrochelerythrine** on treated cells. This document includes detailed protocols for assessing key apoptosis and cell cycle regulatory proteins, as well as components of the NF- κ B and STAT3 signaling pathways.

Data Presentation: Summary of Protein Expression Changes Induced by Dihydrochelerythrine

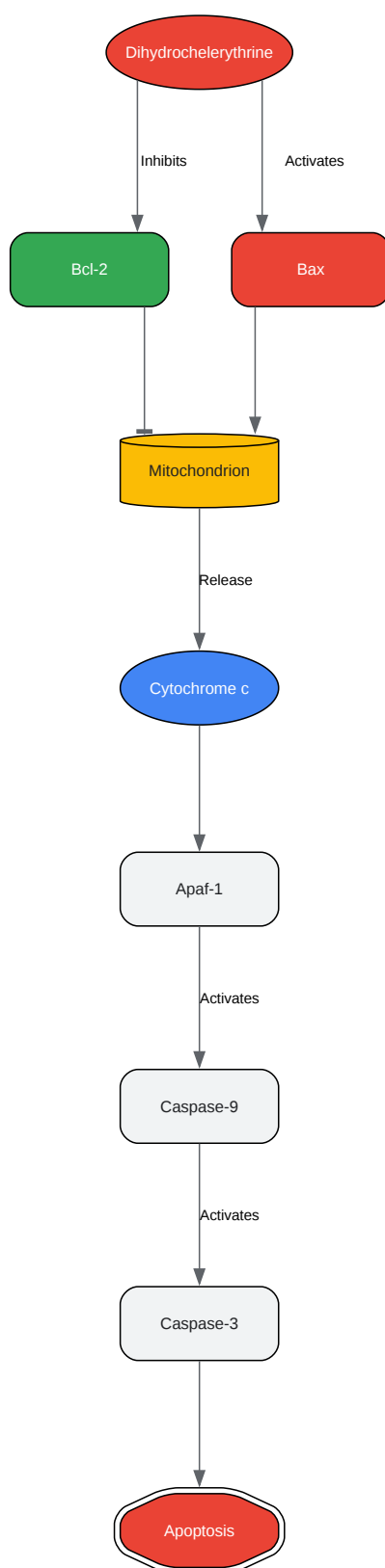
The following tables summarize the qualitative and quantitative changes in protein expression observed in cancer cells following treatment with **Dihydrochelerythrine**, as determined by Western blot analysis.

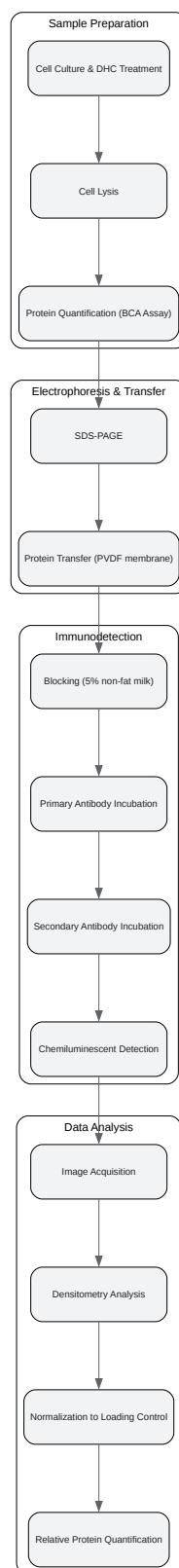
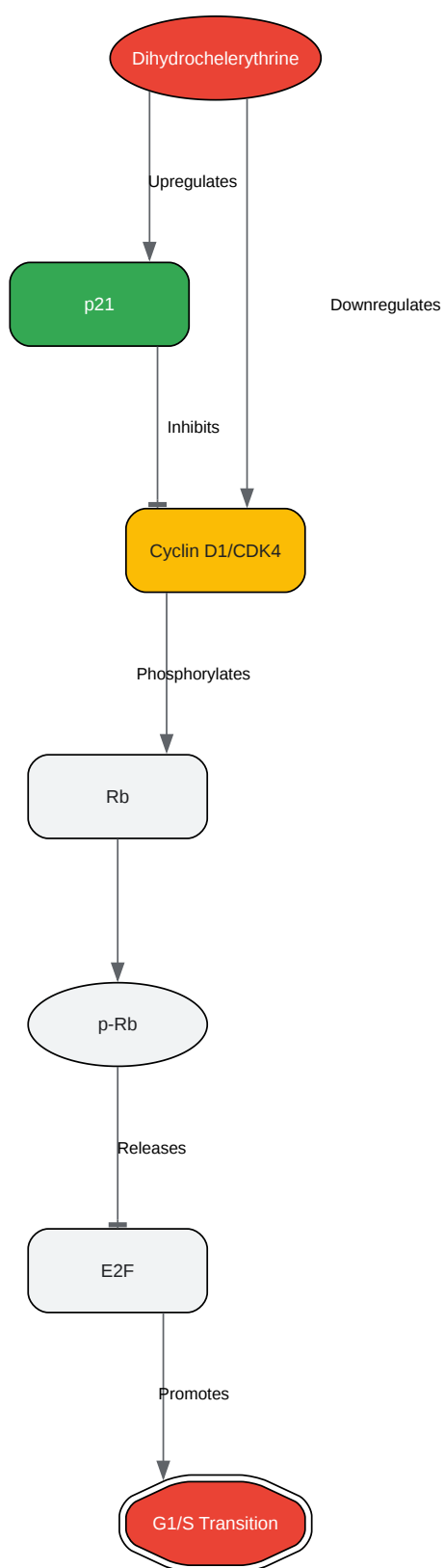
Cell Line	Treatment	Protein	Change in Expression	Reference
HL-60 (Human Promyelocytic Leukemia)	Dihydrochelerythrine	Pro-caspase-9	Decrease	[1]
HL-60 (Human Promyelocytic Leukemia)	Dihydrochelerythrine	Pro-caspase-3	Decrease	[1]
C6 (Murine Glioblastoma)	100 μ M Dihydrochelerythrine	NF- κ B (cytoplasmic)	Increase	[2]
C6 (Murine Glioblastoma)	100 μ M Dihydrochelerythrine	β -catenin (cytoplasmic)	Increase	[2]
U251 (Human Glioblastoma)	100 μ M Dihydrochelerythrine	STAT3	Upregulation	[2]

Protein Category	Protein	Observed Effect of Dihydrochelerythrine Treatment
Apoptosis (Intrinsic Pathway)	Bcl-2	Downregulation
Bax	Upregulation	
Caspase-9	Activation (cleavage of pro-caspase-9)	
Caspase-3	Activation (cleavage of pro-caspase-3)	
Cell Cycle (G1/S Transition)	Cyclin D1	
CDK4	Downregulation	
p21	Upregulation	
NF-κB Signaling	p65 (nuclear)	
IκBα	Inhibition of degradation	Decrease
STAT3 Signaling	p-STAT3 (Tyr705)	Inhibition of phosphorylation

Signaling Pathways and Experimental Workflows

Dihydrochelerythrine-Induced Apoptosis Signaling Pathway





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References

- 1. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific Cytostatic and Cytotoxic Effect of Dihydrochelerythrine in Glioblastoma Cells: Role of NF- κ B/ β -catenin and STAT3/IL-6 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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